molecular formula C8H6N2O2 B1342558 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 860496-20-4

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B1342558
M. Wt: 162.15 g/mol
InChI Key: VAQUJLYRUQNSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in the literature . The synthesis process involves the use of various reagents and reaction conditions .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Derivatives

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives have been synthesized through various chemical processes, contributing to the field of organic chemistry and heterocyclic compound research. For instance, Bencková and Krutošíková (1997) synthesized 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, highlighting the versatility of this compound in creating new molecular structures (Bencková & Krutošíková, 1997). Additionally, Lichitsky et al. (2010) prepared 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids using a three-component condensation method, further illustrating the compound's synthetic applications (Lichitsky et al., 2010).

Catalytic and Chemical Reactions

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is also integral in various catalytic and chemical reactions. Suresh et al. (2013) described the use of this compound in palladium-catalyzed decarboxylative Suzuki and Heck couplings, underlining its role in facilitating complex organic reactions (Suresh et al., 2013).

Applications in Crystallography

In crystallography, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives have been studied for their structural properties. For example, Zhu et al. (2009) explored the crystal structure of a specific derivative, providing insights into the molecular geometry and interactions pertinent to crystal engineering (Zhu et al., 2009).

Biochemical and Pharmacological Studies

While this review avoids details on drug use, dosage, and side effects, it's noteworthy that some derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been explored for potential pharmacological activities, such as the inhibition of gastric acid secretion and ACC1, as illustrated by Palmer et al. (2008) and Mizojiri et al. (2019), respectively (Palmer et al., 2008), (Mizojiri et al., 2019).

Safety And Hazards

Like all chemicals, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid should be handled with care. It may be toxic if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595944
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS RN

860496-20-4
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 3
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 6
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Citations

For This Compound
10
Citations
R Mizojiri, N Nii, M Asano, M Sasaki, Y Satoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We initiated our structure-activity relationship (SAR) studies for novel ACC1 inhibitors from 1a as a lead compound. Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide …
S Bodige, P Ravula, KC Gulipalli, S Endoori… - Synthetic …, 2019 - Taylor & Francis
A novel series pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed, synthesized and confirmed by FT-IR, 1 H NMR, 13 C NMR, 19 F NMR, …
T Atchuta Ramarao, A Jha, A Sen - ChemistrySelect, 2022 - Wiley Online Library
cesium carbonate mediated synthesis of desired 1 N‐substituted phenylethanone analogue of 4‐azaindole is carried out in Dimethylformamide. Further formation of derivatives of 6 is …
SS Azam, S Raza - Medicinal Chemistry Research, 2014 - Springer
Kallikrein 8 (KLK8) is an extra cellular serine protease which is responsible for nerve growth, and degeneration and nervous plasticity have been associated with Alzheimer’s disease. …
PS Shirude, R Shandil, C Sadler, M Naik… - Journal of Medicinal …, 2013 - ACS Publications
We report 1,4-azaindoles as a new inhibitor class that kills Mycobacterium tuberculosis in vitro and demonstrates efficacy in mouse tuberculosis models. The series emerged from …
Number of citations: 153 0-pubs-acs-org.brum.beds.ac.uk
NC Desai, JD Monapara, AM Jethawa… - Recent Developments in …, 2023 - Elsevier
Pyridine, which is made from unrefined coal tar, has various uses in organic chemistry, pharmaceutical chemistry, polymers, metal complexes, catalysts, and other fields. Pyridine-…
A Kopinathan, C Draper-Joyce, M Szabo… - Journal of Medicinal …, 2018 - ACS Publications
SB269652 (1) is a negative allosteric modulator of the dopamine D 2 receptor. Herein, we present the design, synthesis, and pharmacological evaluation of “second generation” …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
M Chatterji, R Shandil, MR Manjunatha… - Antimicrobial agents …, 2014 - Am Soc Microbiol
New therapeutic strategies against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis are urgently required to combat the global tuberculosis (…
Number of citations: 102 journals.asm.org
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.